![molecular formula C12H12F8O B14404467 5-Methyl-5-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]hex-1-en-3-yne CAS No. 85915-52-2](/img/structure/B14404467.png)
5-Methyl-5-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]hex-1-en-3-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-5-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]hex-1-en-3-yne is an organic compound characterized by the presence of a carbon-carbon triple bond (alkyne) and a fluorinated ether group. This compound is part of the alkyne family, which are unsaturated hydrocarbons containing at least one carbon-carbon triple bond .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]hex-1-en-3-yne typically involves the following steps:
Formation of the Alkyne: The alkyne group can be introduced through various methods, such as the dehydrohalogenation of vicinal dihalides or the alkylation of acetylene derivatives.
Introduction of the Fluorinated Ether Group: The fluorinated ether group can be introduced through nucleophilic substitution reactions, where a fluorinated alcohol reacts with an appropriate leaving group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. These methods would include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-5-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]hex-1-en-3-yne can undergo various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to alkenes or alkanes using hydrogenation reactions.
Substitution: The fluorinated ether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or ozone (O₃) are common oxidizing agents.
Reduction: Hydrogen gas (H₂) with a palladium (Pd) catalyst is commonly used for hydrogenation.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted ethers or amines.
Aplicaciones Científicas De Investigación
5-Methyl-5-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]hex-1-en-3-yne has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-Methyl-5-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]hex-1-en-3-yne involves its interaction with molecular targets through its alkyne and fluorinated ether groups. The alkyne group can participate in cycloaddition reactions, while the fluorinated ether group can enhance the compound’s lipophilicity and stability .
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl-5-hexen-3-ol: Similar structure but lacks the fluorinated ether group.
Glutaric acid, 2,2,3,3,4,4,5,5-octafluoropentyl 3-methyl-5-methoxypentyl ester: Contains a fluorinated ether group but differs in the alkyne functionality.
Uniqueness
5-Methyl-5-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]hex-1-en-3-yne is unique due to the combination of its alkyne and fluorinated ether groups, which confer distinct chemical reactivity and physical properties .
Propiedades
Número CAS |
85915-52-2 |
|---|---|
Fórmula molecular |
C12H12F8O |
Peso molecular |
324.21 g/mol |
Nombre IUPAC |
5-methyl-5-(2,2,3,3,4,4,5,5-octafluoropentoxy)hex-1-en-3-yne |
InChI |
InChI=1S/C12H12F8O/c1-4-5-6-9(2,3)21-7-10(15,16)12(19,20)11(17,18)8(13)14/h4,8H,1,7H2,2-3H3 |
Clave InChI |
YDJYLLXNVPSXEO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#CC=C)OCC(C(C(C(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


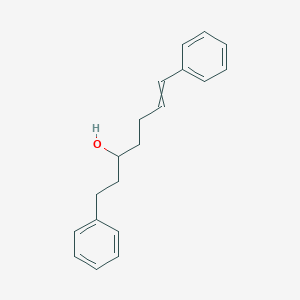

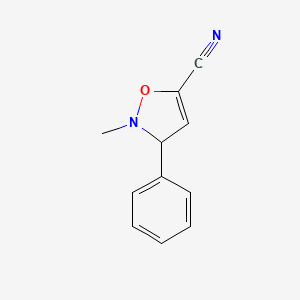

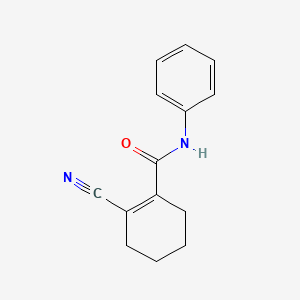
![(4R)-1-(Trifluoroacetyl)-4-[(trifluoroacetyl)oxy]-L-proline](/img/structure/B14404419.png)
![N-(4-{[2-(4-Methylcyclohexyl)propan-2-yl]oxy}phenyl)-L-alanine](/img/structure/B14404426.png)
![1,1'-[(3-Chloropropane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14404434.png)

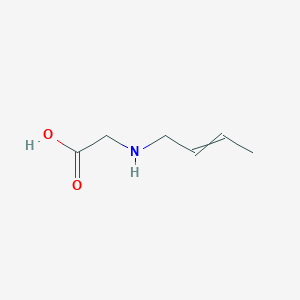
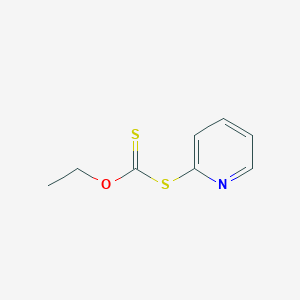
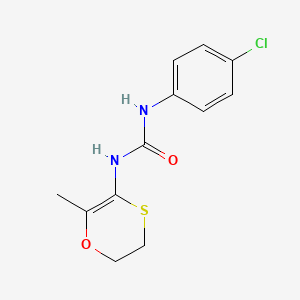
![7-(4-Chlorophenoxy)-6-phenyl-5-thia-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14404474.png)
![4-{(Diethylamino)[methyl(octyl)amino]methylidene}morpholin-4-ium iodide](/img/structure/B14404476.png)
